[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
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Overview
Description
[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit DNA gyrase, an enzyme involved in DNA replication .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit DNA gyrase, thereby affecting DNA replication .
Pharmacokinetics
Thiazole derivatives are generally known for their lower toxicity , which suggests they may have favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function. This inhibition can lead to a cascade of biochemical effects, influencing various cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA gyrase can lead to the inhibition of DNA replication, which in turn affects cell division and growth . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes such as DNA gyrase, inhibiting their activity . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, its interaction with DNA gyrase affects the replication and transcription of DNA, which are fundamental processes in cellular metabolism . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with DNA gyrase suggests that it may localize to the nucleus, where it can influence DNA replication and transcription . The subcellular localization of this compound is crucial for understanding its precise biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-carbaldehyde with an amine source, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its role in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEBIKMPQVAQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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